3'-Amino-2',3'-dideoxyinosine
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Overview
Description
3’-Amino-2’,3’-dideoxyinosine is a synthetic nucleoside analog known for its antiviral properties. It is particularly effective against HIV and hepatitis B viruses by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. This compound has a molecular formula of C10H13N5O3 and a molecular weight of 251.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyinosine typically involves the use of nucleoside phosphorylases derived from Bacillus stearothermophilus . This enzymatic method allows for high-rate conversion and high-purity purification, making it an efficient and economical process .
Industrial Production Methods: In an industrial setting, the production of 3’-Amino-2’,3’-dideoxyinosine follows cGMP (current Good Manufacturing Practice) guidelines. The process involves large-scale enzymatic reactions in cleanroom environments, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-Amino-2’,3’-dideoxyinosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, potentially leading to the formation of different derivatives.
Reduction: The compound can be reduced to alter its functional groups, impacting its antiviral activity.
Substitution: The amino group can be substituted with other functional groups to create new analogs with potentially enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under mild to moderate conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
3’-Amino-2’,3’-dideoxyinosine is widely used in scientific research due to its potent antiviral properties. Its applications include:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating HIV and hepatitis B infections.
Industry: Utilized in the production of antiviral drugs and as a reference standard in quality control processes.
Mechanism of Action
The primary mechanism of action of 3’-Amino-2’,3’-dideoxyinosine involves the inhibition of the reverse transcriptase enzyme . By binding to this enzyme, the compound prevents the formation of phosphodiester linkages necessary for the completion of viral DNA chains. This action effectively halts viral replication, reducing the viral load in infected individuals .
Comparison with Similar Compounds
Didanosine (2’,3’-Dideoxyinosine): Another nucleoside analog with similar antiviral properties.
Zidovudine (AZT): A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine (3TC): An antiviral drug used to treat HIV and hepatitis B.
Uniqueness: 3’-Amino-2’,3’-dideoxyinosine is unique due to its specific inhibition of the reverse transcriptase enzyme, making it highly effective against both HIV and hepatitis B viruses. Its high purity and efficient production methods further enhance its appeal in scientific research and industrial applications.
Properties
IUPAC Name |
9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-RRKCRQDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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